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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data and

methodologies used to evaluate the antileukemia efficacy of ARM165, a novel proteolysis-

targeting chimera (PROTAC). ARM165 is a heterobifunctional molecule designed to specifically

degrade the p110γ catalytic subunit of phosphoinositide 3-kinase gamma (PI3Kγ), encoded by

the PIK3CG gene.[1] By inducing the degradation of PIK3CG, ARM165 effectively inhibits the

PI3Kγ-Akt signaling pathway, which has been identified as a critical dependency in acute

myeloid leukemia (AML).[1]

Core Mechanism of Action
ARM165 is a PROTAC that co-opts the cell's natural protein disposal system. It is composed of

a ligand that binds to PIK3CG and another ligand that recruits an E3 ubiquitin ligase. This

proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome.

The resulting sustained ablation of PIK3CG protein leads to the inhibition of the downstream

Akt signaling pathway, which is crucial for the proliferation and survival of AML cells.[1]

Quantitative Data on Antileukemia Efficacy
The anti-proliferative activity of ARM165 has been evaluated across a panel of human AML cell

lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent single-agent

efficacy, particularly in cell lines dependent on the PI3Kγ signaling pathway.
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Cell Line Subtype ARM165 IC50 (µM)

OCI-AML2 AML < 1

OCI-AML3 AML < 1

MOLM-14 AML < 1

MV4-11 AML < 1

U937 AML < 1

KG-1 AML < 1

HL-60 AML < 1

NOMO-1 AML < 1

Note: The IC50 values are reported to be less than 1 µM.[1] Specific values from the primary

literature were not available in the public domain.

Furthermore, studies have shown that ARM165 exhibits superior anti-leukemic capabilities

when compared to existing small-molecule inhibitors of PI3Kγ.[1] Importantly, ARM165 shows

selectivity for AML cells, with minimal impact on the viability or colony-forming capacity of non-

AML cell lines.[1]

In combination studies, ARM165 has been shown to potentiate the effects of the BCL-2

inhibitor venetoclax, a standard-of-care therapy in AML.[1] This synergistic effect has been

observed in primary patient-derived AML cells and in in vivo mouse models of leukemia.[1]

Experimental Protocols
Cell Viability Assay
This protocol is a representative method for determining the effect of ARM165 on the viability of

AML cells.

Cell Culture: Human AML cell lines (e.g., OCI-AML2, MOLM-14) are cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and

maintained at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

Compound Treatment: ARM165 is dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution. Serial dilutions are prepared in culture medium to achieve the desired final

concentrations. The final DMSO concentration should not exceed 0.1%. Cells are treated

with varying concentrations of ARM165 or vehicle control (DMSO) for 72 hours.

Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g.,

CellTiter-Blue). The reagent is added to each well and incubated for 2-4 hours at 37°C.

Fluorescence is measured using a plate reader at an excitation/emission wavelength of

560/590 nm.

Data Analysis: The fluorescence intensity is normalized to the vehicle-treated control cells to

determine the percentage of cell viability. IC50 values are calculated using non-linear

regression analysis.

Western Blotting for PIK3CG Degradation and Pathway
Inhibition
This protocol outlines the procedure for assessing the degradation of PIK3CG and the

inhibition of downstream Akt signaling.

Cell Lysis: AML cells are treated with ARM165 or vehicle control for the desired time points.

Cells are then harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed

in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin

(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is then incubated overnight at 4°C with primary antibodies against PIK3CG,

phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
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Detection: After washing with TBST, the membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The

signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using

a chemiluminescence detection system.

In Vivo Efficacy in AML Mouse Models
The anti-leukemic activity of ARM165 is evaluated in vivo using xenograft or syngeneic mouse

models of AML.

Model Establishment: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human

AML cell lines or primary patient-derived AML cells. Alternatively, syngeneic models can be

established by transplanting murine AML cells into immunocompetent mice.

Drug Administration: Once the leukemia is established, mice are randomized into treatment

and control groups. ARM165 is formulated in a suitable vehicle and administered to the mice

via an appropriate route (e.g., intravenous or oral). A typical dosing schedule might involve

daily or intermittent administration for a defined period.

Monitoring of Disease Burden: The progression of leukemia is monitored by methods such

as bioluminescence imaging (if cells are luciferase-tagged), flow cytometric analysis of

peripheral blood, bone marrow, and spleen for leukemic cells, and measurement of spleen

weight.

Toxicity Assessment: The toxicity of the treatment is monitored by regular measurement of

body weight and observation for any signs of distress.

Survival Analysis: A separate cohort of mice is often used for survival studies, where the

endpoint is the time to morbidity or a pre-defined humane endpoint.

Visualizations
Below are diagrams illustrating key concepts related to the antileukemia efficacy of ARM165.
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Caption: Mechanism of ARM165-induced PIK3CG degradation.
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Caption: Inhibition of the PI3Kγ-Akt signaling pathway by ARM165.
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Caption: Experimental workflow for cell viability assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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